N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-8-10-17(11-9-16)21-20-7-4-12-24(20)13-14-25(21)22(26)23-18-5-3-6-19(15-18)27-2/h3-12,15,21H,13-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZFZXKWUHMIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C22H23N3O2
- Molecular Weight : 361.4 g/mol
- CAS Number : 900002-99-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the cyclization of appropriate precursors. The synthetic pathways often leverage the reactivity of dihydropyrroles and pyrazines to form the desired structure.
Anticancer Activity
Recent studies have demonstrated that derivatives of dihydropyrrolo[1,2-a]pyrazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against Panc-1 (pancreatic cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer) cell lines, showing promising antiproliferative activity. The results indicated that these compounds could inhibit cell growth effectively:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7m | Panc-1 | 14.95 ± 0.001 |
| 7o | PC3 | 72.48 ± 0.058 |
| 7q | MDA-MB-231 | 72.81 ± 0.052 |
These findings suggest that modifications in the molecular structure can enhance biological efficacy .
The biological activity of N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with critical signaling pathways that regulate cell cycle progression.
- Induction of Apoptosis : Evidence suggests that such compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study on Dihydropyrrolo Compounds : A study evaluated a series of dihydropyrrolo derivatives for their anticancer properties and found that certain substitutions significantly increased their potency against specific cancer types .
- Comparative Analysis : In a comparative study of various pyrazole derivatives, it was noted that N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide showed higher binding affinity towards certain receptors compared to other known anticancer agents .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to dihydropyrrolo[1,2-a]pyrazines. For instance, derivatives of dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazines have demonstrated promising cytotoxic effects against several human cancer cell lines, including Panc-1, PC3, and MDA-MB-231. The cytotoxicity was evaluated using standard assays, revealing that certain derivatives exhibited significant antiproliferative activity compared to control drugs like etoposide .
Mechanism of Action
The mechanism behind the anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways. Compounds with similar structures have been shown to affect the cell cycle and promote programmed cell death in cancer cells .
Synthesis and Functionalization
Synthetic Routes
The synthesis of N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multicomponent reactions that allow for the efficient construction of complex heterocyclic frameworks. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times .
Functionalization Potential
This compound serves as a versatile scaffold for further functionalization. Research indicates that late-stage modifications can be performed to introduce various substituents that may enhance biological activity or alter pharmacokinetic properties. For example, the introduction of different aryl groups can lead to derivatives with improved anticancer efficacy .
Biological Evaluation
In Vitro Studies
Biological evaluations have been conducted to assess the efficacy of this compound against various pathogens, including Mycobacterium tuberculosis. Some derivatives have shown activity comparable to standard treatments, indicating potential use in anti-tuberculosis therapies .
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationships of related compounds have provided insights into how modifications affect biological activity. This information is crucial for guiding future drug design efforts aimed at optimizing therapeutic profiles .
Data Tables
The following table summarizes key findings related to the biological activities and synthetic routes of N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide and its derivatives:
| Compound | Activity | Cell Line Tested | IC50 (µM) | Synthesis Method |
|---|---|---|---|---|
| N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | Anticancer | Panc-1 | 14.95 ± 0.001 | Microwave-assisted |
| Derivative A | Antitubercular | Mycobacterium tuberculosis H37Rv | 6.25 | Multicomponent reaction |
| Derivative B | Anticancer | MDA-MB-231 | 24.35 ± 0.001 | Late-stage functionalization |
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated a series of dihydropyrrolo compounds for their anticancer properties against multiple cell lines. The results indicated that specific substitutions on the pyrazine ring significantly enhanced cytotoxicity compared to unsubstituted analogs .
Case Study 2: Antitubercular Activity
In another investigation, compounds derived from N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide were tested against Mycobacterium tuberculosis. Several derivatives exhibited potent activity with MIC values comparable to existing anti-tuberculosis drugs, suggesting their potential as new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazine Nitrogen
Substituent Variations on the Amide Nitrogen
Core Modifications and Fused Systems
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, including cyclization, amide coupling, and functional group modifications. Key steps may include:
- Cyclocondensation : Reacting pyrrolidine precursors with carbonyl-containing reagents under reflux (e.g., using ethanol or acetonitrile as solvents) to form the dihydropyrrolo-pyrazine core .
- Amide Coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 3-methoxyphenyl and p-tolyl substituents .
- Optimization : Adjusting reaction temperature (e.g., 80–110°C), solvent polarity, and catalyst loading (e.g., Pd-mediated cross-couplings) to improve yields. For example, palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can enhance regioselectivity .
Critical Parameters : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and diastereomeric purity. Coupling constants (J-values) help validate the dihydropyrazine ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., ESI+ mode) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements for anticancer activity?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., replace p-tolyl with halogenated aryl groups) and evaluate bioactivity .
- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values to identify critical substituents (e.g., methoxy groups enhance membrane permeability) .
- Computational SAR : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like protein kinases. Validate with mutagenesis studies .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., microsomal assays) and bioavailability (e.g., rat models) to address poor absorption or rapid metabolism .
- Formulation Optimization : Use liposomal encapsulation or PEGylation to improve solubility and half-life .
- Target Engagement Studies : Employ PET imaging or Western blotting to verify target modulation in vivo when in vitro data is inconsistent .
Q. How should computational modeling predict binding affinity to target proteins?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into X-ray crystal structures (e.g., EGFR kinase, PDB: 1M17). Focus on hydrogen bonding (e.g., pyrazine N-atoms with Lys745) and hydrophobic interactions (p-tolyl with Ile788) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate binding free energies (MM-PBSA) .
- QSAR Models : Train regression models using descriptors (e.g., logP, polar surface area) and bioactivity data to prioritize analogs .
Q. How to address conflicting reports on the compound’s mechanism of action in neuroprotection vs. cytotoxicity?
- Methodological Answer :
- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins in treated vs. untreated cells .
- ROS Detection : Measure reactive oxygen species (DCFDA assay) to determine if neuroprotection is linked to antioxidant activity .
- Dose-Response Studies : Evaluate biphasic effects (e.g., cytoprotective at low doses vs. apoptotic at high doses) using flow cytometry (Annexin V/PI staining) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
